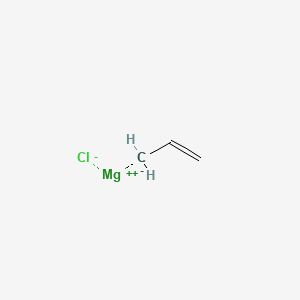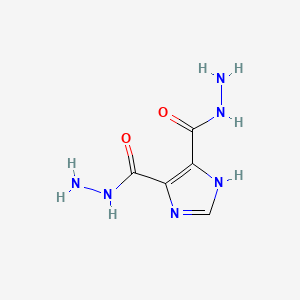
Allylmagnesium chloride
Vue d'ensemble
Description
Allylmagnesium chloride is an organic compound commonly used as a Grignard reagent in chemical reactions . It is used for the allylation of carbonyl compounds, such as aldehydes and ketones .
Synthesis Analysis
Allylmagnesium chloride can be prepared by substitution reaction of allyl chloride with magnesium chips under low temperature . A continuous process for the production of Allylmagnesium chloride has been described in a study .Molecular Structure Analysis
The molecular formula of Allylmagnesium chloride is C3H5ClMg . Its molecular weight is 100.83 .Chemical Reactions Analysis
Allylmagnesium chloride is used in the allylation of carbonyl compounds . It reacts with aldehydes in THF–H2O to afford the desired homoallylic alcohols in good yields .Physical And Chemical Properties Analysis
Allylmagnesium chloride appears as a clear tan to brown, amber, dark grey, or dark green liquid . It has a melting point of -21°C, a boiling point of 66°C, and a density of 0.995 g/mL at 25 °C . It reacts vigorously with water .Applications De Recherche Scientifique
Grignard Reagent
Allylmagnesium chloride is commonly used as a Grignard reagent in chemical reactions . Grignard reagents are a class of organomagnesium compounds that are commonly used in organic synthesis. They are particularly useful for the formation of carbon-carbon bonds .
Allylation of Carbonyl Compounds
It is used for the allylation of carbonyl compounds , such as aldehydes and ketones . Allylation is a chemical reaction in which an allyl group is added to a substrate. In the case of carbonyl compounds, the reaction typically involves the addition of an allyl group to the carbonyl carbon, resulting in a new carbon-carbon bond .
Preparation of Antipsychotic Clopixol
Allylmagnesium chloride solution is used in the preparation of the antipsychotic clopixol . Clopixol is a medication used in the treatment of schizophrenia and other psychotic disorders .
Synthesis of Polysilane–Crown Ether Polymer
It is used in the synthesis of Polysilane–crown ether polymer (PSEC) using hexachloroplatinic acid as a catalyst . Polysilanes are a type of polymer that contain silicon atoms in the backbone of their structure .
Preparation of 1,7-Disubstituted-1,2,3,4-Tetrahydroisoquinolines
Allylmagnesium chloride solution is used in the preparation of 1,7-disubstituted-1,2,3,4-tetrahydroisoquinolines from 3,4-dihydroisoquinoline . These compounds are important in medicinal chemistry due to their presence in a number of biologically active molecules .
Nucleophilic Ring-Opening of 2-Methyleneaziridines
Allylmagnesium chloride has been used in a study of the nucleophilic ring-opening of 2-methyleneaziridines to imines and subsequent conversion to 5,5’-disubstituted hydantoins . This reaction is important in the synthesis of various organic compounds .
It is also used as a reagent for the introduction of the allyl group . The allyl group is a common functional group in organic chemistry and is often used in the synthesis of various organic compounds .
Mécanisme D'action
Target of Action
Allylmagnesium chloride is an organometallic compound, commonly used as a Grignard reagent . The primary targets of Allylmagnesium chloride are carbonyl compounds, such as aldehydes and ketones . It interacts with these compounds to perform allylation, a process that introduces an allyl group into a molecule .
Mode of Action
The mode of action of Allylmagnesium chloride involves a nucleophilic reaction . The nucleophilic carbon atoms of organometallic reagents like Allylmagnesium chloride react with the electrophilic carbon atoms of aldehydes, ketones, acyl halides, esters, and epoxides to build larger carbon chains . In the process, an alcohol is formed . This ability to build larger organic molecules is an important and useful skill for multi-step synthesis .
Biochemical Pathways
The biochemical pathways affected by Allylmagnesium chloride involve the synthesis of alcohols . The basic reaction involves the nucleophilic reaction of the carbanionic carbon in the organometallic reagent with the electrophilic carbon in the carbonyl to form alcohols . Both Grignard and Organolithium Reagents will perform these reactions .
Pharmacokinetics
It’s important to note that allylmagnesium chloride is highly reactive and sensitive to moisture
Result of Action
The result of the action of Allylmagnesium chloride is the formation of larger organic molecules, specifically alcohols . This is achieved through the reaction of the nucleophilic carbon atoms in the organometallic reagent with the electrophilic carbon atoms in the carbonyl compounds .
Action Environment
Allylmagnesium chloride is sensitive to environmental factors. It reacts violently with water , and it’s recommended to handle it under inert gas and protect it from moisture . It’s typically used in a controlled laboratory environment, and its action, efficacy, and stability can be influenced by factors such as temperature, humidity, and the presence of other reactive substances .
Safety and Hazards
Allylmagnesium chloride is highly flammable and may ignite spontaneously when in contact with water . It is harmful if swallowed and may be fatal if swallowed and enters airways . It causes severe skin burns and eye damage . It may cause respiratory irritation, drowsiness, or dizziness . It is suspected of causing cancer .
Orientations Futures
There are ongoing studies on the use of Allylmagnesium chloride in various chemical reactions . For instance, a study has reported a straightforward and selective conversion of nitriles into highly substituted tetrahydropyridines, aminoketones, or enamines by using Allylmagnesium chloride as an addition partner . Another study has reported the use of Allylmagnesium chloride in the nucleophilic ring-opening of 2-methyleneaziridines to imines and subsequent conversion to 5,5′-disubstituted hydantoins .
Propriétés
IUPAC Name |
magnesium;prop-1-ene;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.ClH.Mg/c1-3-2;;/h3H,1-2H2;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSFUFRXDOAOMP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C=C.[Mg+2].[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5ClMg | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4062561 | |
| Record name | Allylmagnesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.83 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
2 Molar solution in tetrahydrofuran: Liquid; [Sigma-Aldrich MSDS] | |
| Record name | Allylmagnesium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20169 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Allylmagnesium chloride | |
CAS RN |
2622-05-1 | |
| Record name | Magnesium, chloro-2-propen-1-yl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002622051 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Magnesium, chloro-2-propen-1-yl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Allylmagnesium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4062561 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Allylmagnesium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.244 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Benzenamine, 4,4'-(1,2-ethanediyl)bis[N-[(4-butoxyphenyl)methylene]-](/img/structure/B1294999.png)
![[1,1'-Biphenyl]-4-carbonitrile, 4'-decyl-](/img/structure/B1295000.png)










